molecular formula C18H12ClF3N2O2 B4706590 N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4706590
M. Wt: 380.7 g/mol
InChI Key: ABCOBCDAXDYTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential applications in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Mechanism of Action

TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 can induce apoptosis (cell death) in cancer cells, and can also enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, TAK-659 has also been shown to have other biochemical and physiological effects. For example, TAK-659 can inhibit the activation of immune cells, which can be beneficial in certain autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 in lab experiments is its high selectivity and potency, which allows for precise targeting of BTK and minimal off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in certain experiments.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetics and bioavailability of TAK-659. Another area of focus is the identification of biomarkers that can predict response to TAK-659, which can help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials, and to explore its potential applications in other diseases beyond cancer.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, and has been shown to be effective in combination with other cancer treatments.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c19-13-6-2-3-7-14(13)23-16(25)10-24-9-12(17(26)18(20,21)22)11-5-1-4-8-15(11)24/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCOBCDAXDYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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